![molecular formula C7H13ClN2 B3393198 Azepane-4-carbonitrile hydrochloride CAS No. 1984184-02-2](/img/structure/B3393198.png)
Azepane-4-carbonitrile hydrochloride
Overview
Description
Azepane-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H13CLN2 . It has a molecular weight of 160.65 and is typically a white solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered ring with a carbonitrile group attached at the 4th position . The Smiles notation for this compound is N#CC1CCCNCC1.[H]Cl .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 160.65 and a molecular formula of C7H13CLN2 .Scientific Research Applications
Pharmacological Significance and Therapeutic Applications
Azepane-based compounds, including azepane-4-carbonitrile hydrochloride derivatives, have shown a wide range of pharmacological properties. The structural diversity of azepane derivatives contributes to the discovery of new therapeutic agents with less toxicity, low cost, and high activity. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases. Recent developments have highlighted their applications in anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial treatments. They also serve as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and have other miscellaneous applications. The structure-activity relationship (SAR) and molecular docking studies of these compounds provide a foundation for future drug discovery and the development of potent azepane-based pharmaceuticals (Gao-Feng Zha et al., 2019).
Synthesis, Reactions, and Biological Properties
The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepine, azepane, and azepinone derivatives, have been extensively studied over the past fifty years. These studies have primarily focused on the ring expansion of five or six-membered compounds through various methods, including thermal, photochemical, and microwave irradiation, to synthesize different azepane derivatives. Despite significant advances, the biological aspects of these compounds are not fully explored, indicating a substantial scope for research to uncover their potential pharmacological benefits (Manvinder Kaur et al., 2021).
Safety and Hazards
properties
IUPAC Name |
azepane-4-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-6-7-2-1-4-9-5-3-7;/h7,9H,1-5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHKNHPCRQRUCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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